molecular formula C7H12O5 B1235676 beta-Isopropylmalate CAS No. 921-28-8

beta-Isopropylmalate

Katalognummer: B1235676
CAS-Nummer: 921-28-8
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: RNQHMTFBUSSBJQ-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

beta-Isopropylmalate, also known as 3-isopropylmalate, is a crucial biochemical intermediate in the biosynthetic pathway of the essential amino acid L-leucine . Its primary research value lies in the study of metabolic pathways and enzyme kinetics, particularly through its role as the specific substrate for the enzyme 3-isopropylmalate dehydrogenase (IPMDH) . The enzymatic reaction involving this compound is an oxidative decarboxylation. IPMDH, which requires a Mg²⁺ ion as a cofactor for activity, catalyzes the conversion of (2R,3S)-3-isopropylmalate and NAD⁺ to yield CO₂, NADH, and 2-isopropyl-3-oxosuccinate (which leads to the final leucine precursor) . This reaction is a critical control point in the leucine biosynthesis pathway. Studies on IPMDH enzymes from various organisms, including Arabidopsis thaliana , provide insight into enzyme mechanism and evolution, and even demonstrate how single amino acid substitutions can alter substrate specificity to divert enzymes into specialized metabolic pathways like glucosinolate biosynthesis . This compound is presented for research applications only, including the study of branched-chain amino acid metabolism, enzyme mechanism investigation, and metabolic engineering. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

CAS-Nummer

921-28-8

Molekularformel

C7H12O5

Molekulargewicht

176.17 g/mol

IUPAC-Name

(2S,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid

InChI

InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1

InChI-Schlüssel

RNQHMTFBUSSBJQ-WHFBIAKZSA-N

SMILES

CC(C)C(C(C(=O)O)O)C(=O)O

Isomerische SMILES

CC(C)[C@@H]([C@@H](C(=O)O)O)C(=O)O

Kanonische SMILES

CC(C)C(C(C(=O)O)O)C(=O)O

Andere CAS-Nummern

921-28-8

Piktogramme

Irritant

Synonyme

3-isopropylmalate
beta-isopropylmalate
beta-isopropylmalate, erythro-(L)-isome

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Beta-Isopropylmalate is synthesized through the isomerization of alpha-isopropylmalate. The enzyme isopropylmalate isomerase catalyzes this reaction, converting alpha-isopropylmalate to this compound via the formation of cis-dimethylcitraconate .

Industrial Production Methods: : In industrial settings, this compound can be produced using microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the enzymes involved in the leucine biosynthesis pathway, thereby increasing the yield of this compound .

Wissenschaftliche Forschungsanwendungen

Metabolic Engineering and Biotechnology

Beta-isopropylmalate plays a crucial role in the metabolic pathways of various organisms, particularly in yeast and fungi. Its application in metabolic engineering has been significant for enhancing the production of valuable metabolites.

  • Case Study: Yeast Metabolism
    A study developed a genetically encoded biosensor for monitoring branched-chain amino acid metabolism in Saccharomyces cerevisiae. This biosensor utilizes the function of Leu3p to control the expression of green fluorescent protein (GFP), allowing researchers to isolate high-producing strains for isobutanol and isopentanol production. The biosensor's configurations enable high-throughput screening for improved production rates of these alcohols derived from leucine metabolism .
  • Application in Pichia Yeasts
    The Pichia pastoris and Pichia stipitis species have been engineered to utilize methanol and xylose, respectively, for cell growth and recombinant protein production. Research into their metabolic networks has revealed insights into this compound's role in enhancing production capabilities, particularly in biotechnological applications .

Plant Biology

This compound is also significant in plant biology, particularly concerning amino acid biosynthesis and secondary metabolite production.

  • Case Study: Arabidopsis Research
    In Arabidopsis thaliana, the enzyme AtIPMDH1 catalyzes the oxidative decarboxylation step in both glucosinolate and leucine biosynthesis. Mutations in this enzyme lead to reduced levels of free leucine and glucosinolates, indicating its critical role in these pathways. The enzyme's activity is regulated by redox modifications, suggesting that this compound has a dual role in primary and specialized metabolism within plants .

Lipid Metabolism

Recent studies have identified this compound dehydrogenase as a key enzyme in lipid biosynthesis.

  • Case Study: Oleaginous Fungi
    Research on the oleaginous fungus Mortierella alpina demonstrated that the expression of the IPMDH-encoding gene MaLeuB resulted in a 20.2% increase in total fatty acid content compared to control strains. This increase was associated with significant upregulation of branched-chain amino acids such as leucine and isoleucine during lipid accumulation phases. These findings suggest that this compound can enhance lipogenesis by influencing amino acid metabolism .

Summary Table of Applications

Application AreaOrganism/ModelKey Findings
Metabolic EngineeringSaccharomyces cerevisiaeDevelopment of a biosensor for BCAA metabolism
Plant BiologyArabidopsis thalianaRole in glucosinolate and leucine biosynthesis
Lipid MetabolismMortierella alpinaIncreased fatty acid content via gene expression

Wirkmechanismus

Beta-Isopropylmalate exerts its effects through its role in the leucine biosynthesis pathway. The compound is formed from alpha-isopropylmalate by the enzyme isopropylmalate isomerase. It is then oxidized by this compound dehydrogenase to form 3-carboxy-4-methyl-2-oxopentanoate, which undergoes decarboxylation to produce 4-methyl-2-oxopentanoate. This product is subsequently converted to leucine through a series of enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Alpha-Isopropylmalate (α-IPM)

α-IPM is the precursor to β-IPM, synthesized by α-isopropylmalate synthase (Leu4/Leu5) from acetyl-CoA and α-ketoisovalerate. Unlike β-IPM, α-IPM regulates the expression of leucine biosynthesis genes (e.g., LEU1, LEU2) in yeast through feedback mechanisms involving α-IPM itself and the regulatory protein Leu3 . While β-IPM is strictly a metabolic intermediate, α-IPM serves dual roles as both a substrate and a signaling molecule .

Substrate Specificity of IPMDH and Related Dehydrogenases

IPMDH exhibits distinct substrate preferences compared to homologs:

  • β-Methylmalate and Citramalate: The archaeal enzyme from Methanocaldococcus jannaschii (MJ0720) catalyzes the oxidative decarboxylation of β-IPM, β-methylmalate, and D-malate, demonstrating broader substrate flexibility .

Table 1: Substrate Specificity of Dehydrogenases

Enzyme Organism Substrates Reference
IPMDH (Leu2) Saccharomyces cerevisiae β-IPM
MJ0720 M. jannaschii β-IPM, β-methylmalate, D-malate
D-Malate dehydrogenase Escherichia coli D-malate

Structural and Sequence Variations

IPMDH sequences vary significantly across species, reflecting functional adaptations:

  • Chloroplastic Transit Peptide: The potato IPMDH includes a 29-amino acid transit peptide for chloroplast localization, absent in prokaryotic homologs .
  • Sequence Identity : Potato IPMDH shares 33.3% identity with the rape enzyme and 28.6% with Bacillus subtilis, highlighting evolutionary divergence .
  • Gene Duplication : Aspergillus niger possesses two differentially expressed leuB genes, suggesting functional specialization in BCAA metabolism .

Table 2: Structural Features of IPMDH Across Species

Species Key Features Reference
Solanum tuberosum Chloroplastic transit peptide (29 aa)
Bacillus subtilis No transit peptide; cytosolic localization
Aspergillus niger Two leuB genes with divergent expression

Regulatory Mechanisms

  • Valine Inhibition : In Candida maltosa, valine directly inhibits IPMDH activity, fine-tuning leucine biosynthesis .
  • Transcriptional Control : In yeast, α-IPM upregulates LEU1 and LEU2 expression via Leu3, while sucrose induces potato leuB transcription, linking carbon and nitrogen metabolism .

Table 3: Metabolic Engineering Outcomes

Organism Intervention Lipid Increase Reference
Mortierella alpina IPMDH overexpression 20%
Mucor circinelloides IPMDH overexpression 70%

Role in Aroma Compound Production

In Saccharomyces cerevisiae, LEU2 (IPMDH) downregulation correlates with increased phenylethyl acetate, an aroma compound, by altering BCAA flux . Conversely, LEU2 upregulation in fungi prioritizes lipid synthesis over secondary metabolites .

Q & A

Q. What is the enzymatic role of beta-isopropylmalate dehydrogenase (β-IPMDH) in leucine biosynthesis?

this compound dehydrogenase (β-IPMDH), encoded by the LEU2 gene in yeast, catalyzes the NAD+^+-dependent oxidative decarboxylation of this compound (β-IPM) to alpha-ketoisocaproate (α-KIC), the third step in leucine biosynthesis . Methodologically, enzyme activity can be assayed using spectrophotometry to monitor NAD+^+ reduction at 340 nm, with purified β-IPMDH obtained via affinity chromatography from recombinant Saccharomyces cerevisiae strains . Genetic complementation studies in leu2 mutant strains (e.g., Zygosaccharomyces rouxii) confirm functional conservation across species .

Q. How is this compound synthesized in microbial systems?

β-IPM is generated via isomerization of alpha-isopropylmalate (α-IPM) by isopropylmalate isomerase (EC 4.2.1.33), which is structurally characterized in E. coli and yeast. Isotopic labeling studies (e.g., 13C^{13}\text{C}-glucose tracing) combined with LC-MS can track β-IPM accumulation in leucine-auxotrophic mutants . Synthetic routes for β-IPM involve chemical synthesis using dimethylcitraconate as a precursor, validated via NMR and X-ray crystallography .

Advanced Research Questions

Q. What structural features of β-IPMDH enable its substrate specificity and catalytic efficiency?

β-IPMDH exhibits a conserved Rossmann fold for NAD+^+ binding and a flexible loop domain that stabilizes β-IPM. Site-directed mutagenesis of residues (e.g., Lys245, Asp251) in Sulfolobus acidocaldarius β-IPMDH revealed reduced catalytic activity, confirmed via kinetic assays (KmK_m, VmaxV_{max}) . Structural comparisons with homologs (e.g., MJ0720 in archaea) highlight divergent substrate-binding pockets explaining β-IPMDH’s preference for β-IPM over malate derivatives .

Q. How does β-IPMDH’s regulatory network integrate with branched-chain amino acid biosynthesis?

In Saccharomyces cerevisiae, β-IPMDH expression is transcriptionally regulated by Leu3p, which binds to upstream activating sequences (UASLEU_{LEU}) under leucine-limiting conditions. Chromatin immunoprecipitation (ChIP-seq) and RNAi knockdown studies demonstrate cross-talk with α-IPM synthase (LEU4/LEU9) feedback inhibition by leucine . Flux balance analysis (FBA) models of E. coli leucine biosynthesis further quantify β-IPMDH’s contribution to metabolic pathway robustness .

Q. What evolutionary mechanisms underlie the divergence of β-IPMDH from other malate dehydrogenases?

Phylogenetic analysis of β-IPMDH homologs suggests gene duplication and functional divergence from ancestral malate dehydrogenases. For example, Sulfolobus β-IPMDH shares <30% sequence identity with Bacillus malate dehydrogenase but retains conserved catalytic motifs. Ancestral sequence reconstruction (ASR) and molecular dynamics simulations reveal adaptive mutations (e.g., Gly152Ala) that enhanced β-IPM binding during thermophilic adaptation .

Methodological Challenges and Data Interpretation

Q. How can researchers resolve discrepancies in β-IPMDH kinetic data across studies?

Discrepancies in reported KmK_m values (e.g., 0.2–1.5 mM for β-IPM) may arise from assay conditions (pH, temperature) or enzyme purity. Standardization using recombinant His-tagged β-IPMDH expressed in E. coli BL21(DE3) and purified via Ni-NTA affinity chromatography minimizes variability . Coupling assays with diaphorase and resazurin improve sensitivity for low-activity mutants .

Q. What strategies optimize heterologous β-IPMDH expression for structural studies?

Codon optimization of LEU2 for E. coli expression systems (e.g., pET-28a+) enhances soluble protein yield. Co-expression with chaperones (GroEL/GroES) mitigates aggregation in thermophilic β-IPMDH variants. Cryo-EM and X-ray crystallography (1.8–2.5 Å resolution) require concentrated enzyme (>10 mg/mL) in 20 mM Tris-HCl (pH 8.0) with 150 mM NaCl .

Experimental Design Considerations

Q. How to design a knockout study to assess β-IPMDH’s role in microbial leucine auxotrophy?

Use CRISPR-Cas9 to disrupt LEU2 in S. cerevisiae, followed by growth assays on minimal media ± leucine. Complementation with plasmid-borne LEU2 (e.g., pRS415-LEU2) confirms phenotype rescue . Metabolomic profiling (GC-MS) of Δleu2 strains identifies β-IPM accumulation and α-KIC depletion .

Q. What computational tools predict β-IPMDH’s interaction with novel substrates or inhibitors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using β-IPMDH crystal structures (PDB: 3RXX) can screen for inhibitors targeting the active site. Machine learning models (e.g., AlphaFold2) predict mutational effects on substrate specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.